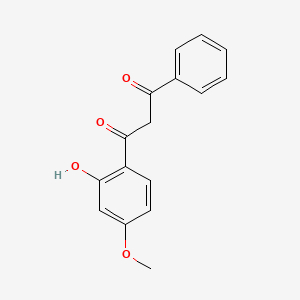

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione

描述

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (CAS: 1469-94-9) is a β-diketone derivative characterized by a central propane-1,3-dione scaffold substituted with a 2-hydroxy-4-methoxyphenyl group and a phenyl ring. Its molecular formula is C₁₅H₁₂O₃ (MW: 240.25 g/mol), and it serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines . The compound exhibits keto-enol tautomerism, which enhances its reactivity toward electrophilic and nucleophilic reagents .

属性

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-12-7-8-13(15(18)9-12)16(19)10-14(17)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKDEMPGCWWFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

Sodium hydride (60% in mineral oil, 44.1 mmol) is suspended in tetrahydrofuran (THF, 10 mL) at room temperature. A mixture of 1-(2-hydroxy-4-methoxyphenyl)ethanone (11 mmol) and ethyl benzoate (27.5 mmol) in THF is added dropwise, initiating an exothermic reaction. Heating at 65°C for 2 hours ensures complete enolate formation and subsequent acylation. Acidic work-up (pH = 6) followed by ethyl acetate extraction and column chromatography (petroleum ether/ethyl acetate 15:1) yields the diketone as a yellow solid.

Key Parameters

Tautomeric Behavior and Characterization

The product exists as a dynamic equilibrium between keto and enol tautomers, with ratios influenced by substituents. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for each form. For example, in CDCl3, the enolic proton appears as a broad singlet near δ 15.7 ppm, while keto carbonyl carbons resonate at ~195–200 ppm in 13C NMR. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (C=O stretches at ~1600–1700 cm⁻¹) further confirm structural integrity.

Acylation-Cyclization Strategy

An alternative pathway involves acylation of 2-hydroxy-4-methoxyacetophenone with benzoyl chloride followed by intramolecular cyclization. This method, derived from Patonay’s work, proceeds via intermediate ester formation.

Stepwise Synthesis

-

Acylation: 2-Hydroxy-4-methoxyacetophenone reacts with benzoyl chloride in pyridine at 0°C, yielding 2-acetyl-4-methoxyphenyl benzoate.

-

Cyclization: Treatment with potassium tert-butoxide in THF induces elimination, forming the diketone. Acidic work-up (pH = 6) precipitates the product, which is purified via recrystallization.

Advantages

-

Avoids harsh conditions required for Claisen condensations.

Fries Rearrangement Approach

For substrates with labile methoxy groups, the Fries rearrangement offers a protective-group-free route. As demonstrated in, 4-methoxy-2-hydroxyphenyl acetate undergoes thermal rearrangement in the presence of AlCl3, generating 5-acetyl-2-hydroxy-4-methoxyacetophenone. Subsequent condensation with ethyl benzoate under basic conditions affords the target compound.

Reaction Conditions

-

Catalyst: Anhydrous AlCl3 (3 equiv) at 120°C.

-

Work-Up: Decomposition with ice-cold HCl followed by recrystallization from ethanol.

Comparative Analysis of Methods

Challenges

-

Tautomer Purity: Keto-enol mixtures complicate spectral analysis and require careful solvent selection (e.g., CDCl3 vs. DMSO-d6).

-

Substituent Effects: Electron-withdrawing groups (e.g., nitro) retard enolate formation, necessitating higher temperatures.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

化学反应分析

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学研究应用

Medicinal Chemistry

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione has been studied for its potential as a therapeutic agent due to its ability to act as a ligand for various nuclear receptors. These receptors play crucial roles in regulating gene expression and cellular functions.

Key Findings:

- Nuclear Receptor Modulation : The compound has shown promise in modulating the activity of nuclear receptors, which are pivotal in drug development for conditions such as cancer and metabolic disorders .

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases .

Biochemical Applications

The compound has been utilized in biochemical research to understand enzyme inhibition mechanisms and metabolic pathways.

Case Studies:

- Enzyme Inhibition : Research has demonstrated that this compound acts as an inhibitor for certain enzymes involved in cancer metabolism. For instance, it was found to inhibit the activity of specific kinases that are overactive in cancer cells .

Structural Studies

The structural characteristics of this compound have been elucidated through various techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into its tautomeric forms and stability under different conditions.

Structural Insights:

- Tautomerism : The compound predominantly exists in the enol form in solution, which is crucial for its biological activity. Structural studies reveal that it maintains a stable conformation that facilitates interaction with biological targets .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in materials science.

Potential Uses:

- Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its functional groups allow for further modifications that can enhance polymer performance in various applications.

作用机制

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

相似化合物的比较

Comparison with Structural Analogues

Key Observations :

Reactivity and Derivative Formation

The active methylene group in β-diketones enables diverse reactions:

Heterocycle Synthesis :

- Reaction with hydrazines yields pyrazoles (e.g., compound 12 in ).

- Condensation with aldehydes forms 4H-pyran derivatives (e.g., 51a-c in ).

Phosphorus-Based Derivatives :

- Reaction with PCl₃ or POC₃ yields 1,2-benzoxaphosphorin derivatives (e.g., compound 3 with 72% yield in ).

Tautomerism-Driven Reactions: Keto-enol equilibrium facilitates cyclization with isothiocyanates to form chromene-carbothioamides .

Table 2: Reactivity Comparison

Antimicrobial Activity :

- Derivatives of 1-(2-hydroxy-4-methylphenyl)-3-phenylpropanedione exhibit moderate activity against bacteria and fungi .

- 1-(1-Hydroxynaphthalen-2-yl)-3-phenylpropanedione derivatives show comparable moderate efficacy .

Physicochemical Properties :

Structural and Spectral Comparisons

- NMR Signatures: The methoxy group in 1-(2-hydroxy-4-methoxyphenyl)-propanedione appears as a singlet at δ ~3.8 ppm, whereas methyl groups (e.g., in ) resonate at δ ~2.3 ppm . Olefinic protons in enol tautomers are observed at δ ~5.8–6.6 ppm .

- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 311 for compound 4 in ).

生物活性

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione, also known as ST090672, is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHO

- Molecular Weight : 256.30 g/mol

- CAS Number : 22141-31-7

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound against various viral strains. For instance, research indicates that certain derivatives of this compound exhibit inhibitory effects on the influenza A virus (H1N1), demonstrating IC values ranging from 8 to 9 μM against wild-type and oseltamivir-resistant strains .

Antioxidant Properties

The compound has also been investigated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, thus providing protective effects against oxidative damage .

Estrogenic Activity

Another significant aspect of this compound is its estrogen-like activity. In vitro assays suggest that it may interact with estrogen receptors, potentially influencing hormonal pathways. This property necessitates further investigation to elucidate its implications in endocrine disruption and therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound appears to interfere with viral entry or replication processes in host cells.

- Antioxidative Mechanisms : It enhances the activity of endogenous antioxidant enzymes and reduces lipid peroxidation.

- Hormonal Modulation : By binding to estrogen receptors, the compound may modulate gene expression related to growth and metabolism.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen condensation under anhydrous conditions. For derivatives, phosphorus halides (e.g., P,P-dichlorophenylphosphine) in dry toluene with triethylamine as a base at 10°C, followed by reflux, yield high-purity products. Yield optimization involves adjusting stoichiometry, reaction time (8–12 hours), and post-reaction crystallization from diluted ethanol .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorylated derivatives) and mass spectrometry (MS) are critical. For example, ¹H NMR peaks at δ 10.5–12.5 ppm confirm hydroxyl groups, while aromatic protons appear at δ 6.5–8.5 ppm. MS fragmentation patterns validate molecular ion peaks (e.g., m/z 272.3 for the parent compound) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Antimicrobial activity can be tested via disc diffusion assays against Gram-positive/negative bacteria and fungi. Antioxidant potential is assessed using DPPH radical scavenging assays. In-silico docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or enzymes involved in oxidative stress .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in heterocyclic synthesis?

- Methodology : Substituents on the phenyl rings modulate reactivity. For example, electron-donating groups (e.g., methoxy) enhance diketone enolization, facilitating cyclocondensation with hydrazines to form pyrazoles. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields of heterocyclic derivatives .

Q. What computational strategies resolve contradictions in spectroscopic data for phosphorylated derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries. Discrepancies between experimental and theoretical data (e.g., ³¹P NMR shifts) may arise from solvent effects or crystal packing, requiring MD simulations or solid-state NMR validation .

Q. How can luminescence properties of its Eu(III) complexes be enhanced for material science applications?

- Methodology : Synthesize ternary complexes with ancillary ligands (e.g., 1,10-phenanthroline) to improve antenna effects. Photoluminescence spectra (excitation at 350–400 nm) quantify emission intensity and quantum yield. Ligand modifications (e.g., bromo-substitution) increase molar absorptivity and energy transfer efficiency .

Q. What mechanistic insights explain its antioxidant activity in oxidative stress models?

- Methodology : Electron paramagnetic resonance (EPR) detects radical scavenging kinetics. In-vivo models (e.g., zebrafish embryos) assess ROS reduction using fluorescent probes (e.g., DCFH-DA). Molecular dynamics simulations identify interactions with redox-sensitive residues (e.g., Keap1-Nrf2 pathway) .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1).

- Spectroscopic Validation : Use deuterated DMSO for NMR to resolve exchangeable protons.

- Data Reproducibility : Cross-validate computational results with experimental spectra to address discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。